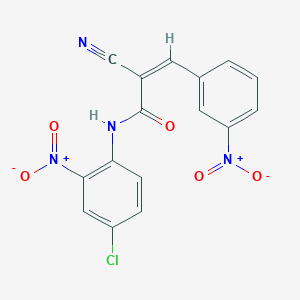
(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide is a synthetic organic compound characterized by the presence of nitro, cyano, and amide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide typically involves the reaction of 4-chloro-2-nitroaniline with 3-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation, followed by the addition of cyanoacetamide to form the desired product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
化学反应分析
Types of Reactions
(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with new functional groups.
Hydrolysis: Formation of carboxylic acids.
科学研究应用
Chemistry
In chemistry, (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of nitro and cyano groups suggests possible bioactivity, and it may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
作用机制
The mechanism of action of (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and cyano groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
- 4-chloro-2-nitrophenyl isocyanate
- 2-chloro-4-nitrophenyl isocyanate
- 4-chloro-3-nitrophenyl isocyanate
Uniqueness
Compared to similar compounds, (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide is unique due to the presence of both cyano and nitro groups on the acrylamide backbone
属性
IUPAC Name |
(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O5/c17-12-4-5-14(15(8-12)21(25)26)19-16(22)11(9-18)6-10-2-1-3-13(7-10)20(23)24/h1-8H,(H,19,22)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXTXBRCJPCWJA-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
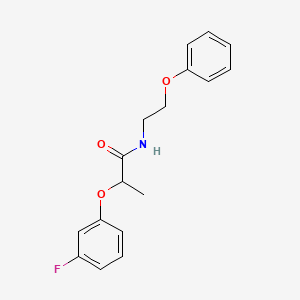
![4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694475.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2694477.png)
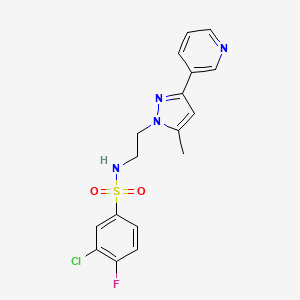
![N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2694479.png)
![1'-picolinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2694480.png)
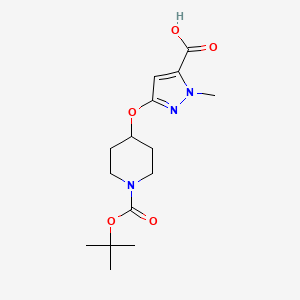
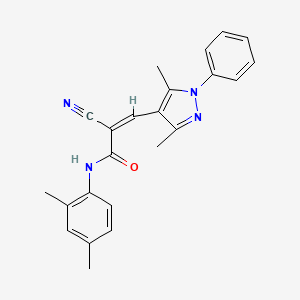
![1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B2694486.png)
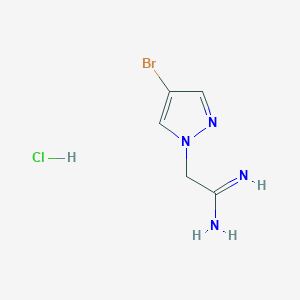
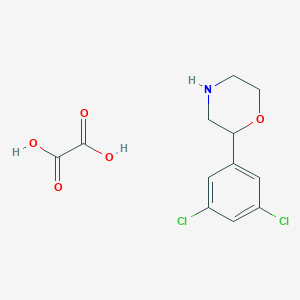
![ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate](/img/structure/B2694494.png)
![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,6aR,6bS,8aS,12aS,14bR)-4-carboxy-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2694495.png)
